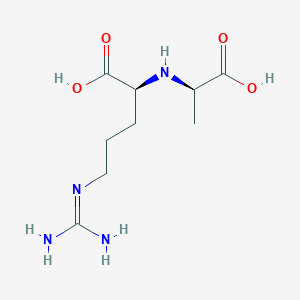

![molecular formula C11H16N2O7 B030879 2-[[[(1,1-二甲基乙氧基)羰基]氨基]氧基]乙酸 2,5-二氧代-1-吡咯烷基酯 CAS No. 80366-85-4](/img/structure/B30879.png)

2-[[[(1,1-二甲基乙氧基)羰基]氨基]氧基]乙酸 2,5-二氧代-1-吡咯烷基酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

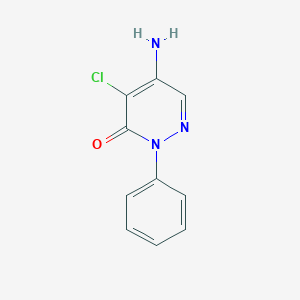

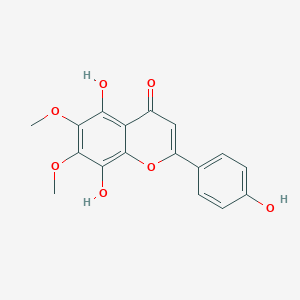

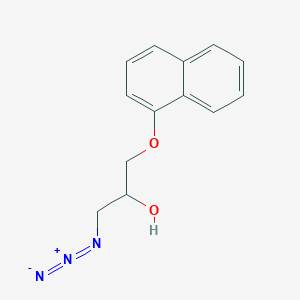

2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester, also known as 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester, is a useful research compound. Its molecular formula is C11H16N2O7 and its molecular weight is 288.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Protein Modification

Boc-NH-O-C1-NHS ester is an amine-responsive reagent that can be used for modifying proteins . The NHS ester reacts efficiently with primary amino groups in neutral or weakly alkaline buffers to form stable amide bonds . This makes it a valuable tool in protein modification and labeling.

Peptide Modification

Similar to proteins, peptides also contain amino groups that can react with NHS esters. Boc-NH-O-C1-NHS ester can be used to modify peptides, enhancing their stability or altering their functionality .

Surface Modification

Boc-NH-O-C1-NHS ester can be used to modify any surfaces that have an available amino group . This can be useful in a variety of fields, including materials science and bioengineering.

Synthesis of PROTACs

Boc-NH-O-C1-NHS ester is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are a new class of drugs that work by degrading disease-causing proteins in the body .

Drug Delivery

The compound can be used in the synthesis of drug delivery systems. For example, DSPE-PEG-NHS, which contains NHS groups for affixation to amine-containing portions or ligands, is commonly used to deliver targeted drugs through lipid bilayers, extend circulating half-life, and reduce non-specific protein binding or cell adhesion .

Biomarker Reagent

NHS ester PEG, which includes Boc-NH-O-C1-NHS ester, can be used as a biomarker reagent for attaching PEG molecules to biomolecules . This can be useful in a variety of research and clinical applications, including disease diagnosis and monitoring.

7. Cross-linking of Protein Carriers and Ligands MAL-PEG-NHS, a heterogeneous bifunctional modifier that includes Boc-NH-O-C1-NHS ester, is mostly used in targeted drug research and has a wide range of applications in cross-linking of protein carriers and ligands .

Medical and Pharmaceutical Applications

NHS-PEG-Plys, a biodegradable polymer organic compound that includes Boc-NH-O-C1-NHS ester, is rich in cations and has good membrane properties. Based on this property, Plys can be used as carriers for certain drugs and are therefore widely used in medical and pharmaceutical applications .

作用机制

Target of Action

The primary target of Boc-NH-O-C1-NHS ester is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, a cellular pathway responsible for protein degradation .

Mode of Action

Boc-NH-O-C1-NHS ester operates as a PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand binds to the E3 ubiquitin ligase, while the other binds to the target protein . This dual interaction allows the PROTAC to bring the target protein in close proximity to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of Boc-NH-O-C1-NHS ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By targeting specific proteins for degradation, Boc-NH-O-C1-NHS ester can influence various downstream effects depending on the function of the degraded protein .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability.

Result of Action

The primary result of Boc-NH-O-C1-NHS ester’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific function of the degraded protein .

Action Environment

The action, efficacy, and stability of Boc-NH-O-C1-NHS ester can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the compound’s stability may be influenced by storage conditions

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O7/c1-11(2,3)19-10(17)12-18-6-9(16)20-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBOTLREHORFCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477525 |

Source

|

| Record name | AGN-PC-0NHS59 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester | |

CAS RN |

80366-85-4 |

Source

|

| Record name | AGN-PC-0NHS59 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。